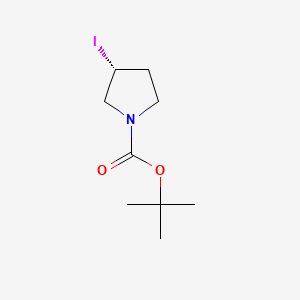

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Vue d'ensemble

Description

The compound “tert-Butyl (3R)-3-aminobutanoate” is a chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate”, has been achieved through whole cell biocatalysis . This process involves the use of microorganisms or their enzymes to catalyze chemical reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

The tert-butyl group has been shown to affect the electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads . The insertion of tert-butyl groups raises the TAP-localised LUMO level .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Impacts

Synthetic phenolic antioxidants (SPAs), including derivatives like tert-butyl-phenols, are crucial in extending the shelf life of various commercial and industrial products by inhibiting oxidative reactions. A comprehensive review by Liu and Mabury (2020) elaborates on the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in diverse environmental matrices and human tissues, indicating widespread exposure. Their presence in the environment raises concerns due to potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The study suggests future research directions, including the development of SPAs with lower toxicity and environmental persistence Liu & Mabury, 2020.

Natural and Synthetic Neo Acids and Alkanes

Dembitsky (2006) reviews over 260 natural and 47 synthesized neo fatty acids, neo alkanes, and their derivatives, showcasing their potential in chemical preparations as antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. The review highlights the importance of tertiary butyl groups in enhancing the bioactivity of these compounds, suggesting their utility across cosmetic, agronomic, and pharmaceutical industries Dembitsky, 2006.

Three-Phase Partitioning in Bioseparation

Yan et al. (2018) discuss the application of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology, highlighting its efficiency in separating bioactive molecules for use in food, cosmetics, and medicine. The review emphasizes the potential of TPP in improving the separation and purification processes of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, suggesting directions for future developments Yan et al., 2018.

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) provide insights into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, illustrating an alternative method for converting MTBE into less harmful substances like CH4, C2H4, and C2H2. This study suggests the feasibility of using radio frequency plasma reactors for environmental remediation of MTBE pollution Hsieh et al., 2011.

Biodegradation and Environmental Fate of ETBE

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, in soil and groundwater. The review summarizes the mechanisms of aerobic and anaerobic biodegradation pathways, identifies microbial species capable of ETBE degradation, and discusses the potential for bioremediation strategies. This comprehensive analysis sheds light on the complexity of ETBE biodegradation and its implications for environmental management Thornton et al., 2020.

Mécanisme D'action

Target of Action

It’s known that tert-butyl groups are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .

Mode of Action

It’s known that the tert-butyl group exhibits a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets. For instance, the decomposition of tert-butyl esters of carboxylic acids involves the detachment of isobutylene, which occurs as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s known that the tert-butyl group exhibits unique properties that can influence the pharmacokinetics of the compound .

Result of Action

The unique reactivity pattern of the tert-butyl group can lead to various chemical transformations .

Action Environment

The tert-butyl group is known to exhibit a unique reactivity pattern that can be influenced by various factors .

Safety and Hazards

The safety data sheet for “tert-Butyl (3R)-3-aminobutanoate” indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653988 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

CAS RN |

1234576-86-3 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)